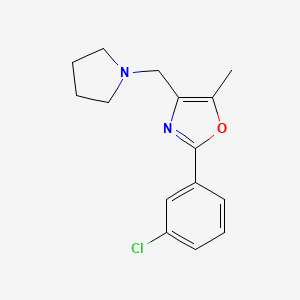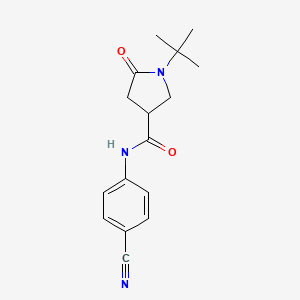![molecular formula C15H18F3N3O3S B5354504 9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5354504.png)
9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. TAK-659 belongs to the class of compounds known as spirocyclic compounds and has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3.
Mecanismo De Acción
TAK-659 exerts its anti-cancer activity by inhibiting the activity of BTK, FLT3, and JAK3 kinases. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML) and is known to promote the survival and proliferation of leukemic cells. JAK3 is a kinase that plays a critical role in the signaling pathways of cytokines, which are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the activity of BTK, FLT3, and JAK3 kinases in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. TAK-659 has also been shown to reduce the growth and metastasis of tumors in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, FLT3, and JAK3 kinases, which are critical targets for cancer therapy. TAK-659 has also been shown to have good pharmacokinetic properties, including good bioavailability and a long half-life. However, one of the limitations of TAK-659 is its potential off-target effects, which may limit its therapeutic window.
Direcciones Futuras
There are several future directions for the development of TAK-659 as a cancer therapy. One potential direction is the development of combination therapies that target multiple kinases to overcome resistance to single-agent therapy. Another potential direction is the development of TAK-659 analogs that have improved potency and selectivity for their target kinases. Additionally, TAK-659 may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by dysregulated kinase signaling pathways.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 1,4,9-triazaspiro[5.5]undecan-5-one, which is then reacted with 2-(trifluoromethyl)benzenesulfonyl chloride to yield TAK-659. The synthetic route has been optimized to produce TAK-659 in high yields and purity.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in cancer therapy, particularly in the treatment of hematological malignancies. Preclinical studies have shown that TAK-659 has potent inhibitory activity against BTK, FLT3, and JAK3, which are kinases that play a critical role in the proliferation and survival of cancer cells.
Propiedades
IUPAC Name |
9-[2-(trifluoromethyl)phenyl]sulfonyl-1,4,9-triazaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3S/c16-15(17,18)11-3-1-2-4-12(11)25(23,24)21-9-5-14(6-10-21)13(22)19-7-8-20-14/h1-4,20H,5-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTAAQZECMTIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCCN2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5354422.png)

![7-(3-chlorophenyl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5354436.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-phenylethyl]benzenesulfonamide](/img/structure/B5354451.png)
![N-{2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}acetamide](/img/structure/B5354457.png)

![2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide](/img/structure/B5354471.png)


![5-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5354517.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-phenylacrylamide](/img/structure/B5354521.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5354526.png)
![4-{2-[4-(benzylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5354546.png)

